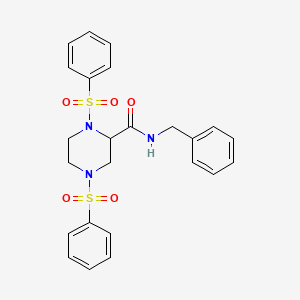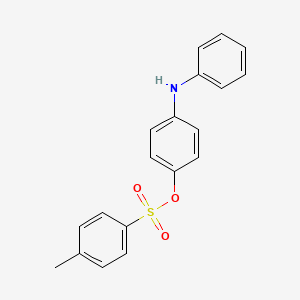![molecular formula C19H24O3 B5194545 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was first synthesized in the 1950s and was initially used as an antidepressant. However, due to its side effects, it is no longer used as a medication. Instead, it has found its use in scientific research.
Wirkmechanismus
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is a non-selective irreversible inhibitor of MAO. It irreversibly binds to the enzyme and prevents it from breaking down neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a therapeutic effect in certain conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene are mediated by its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can have a profound effect on behavior, mood, and cognition. 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the role of MAO in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is its non-selective nature. It can inhibit both MAO-A and MAO-B, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in scientific research. One area of interest is the role of MAO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a tool to study the role of neurotransmitters in addiction and substance abuse. Additionally, there is a growing interest in the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a potential treatment for certain cancers.
Synthesemethoden
The synthesis of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxybenzene with 3-(4-isopropylphenoxy)propyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been extensively used in scientific research as a tool to study the role of monoamine oxidase (MAO) in various physiological and pathological conditions. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a profound effect on behavior, mood, and cognition.
Eigenschaften
IUPAC Name |
1-methoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)16-9-11-17(12-10-16)21-13-6-14-22-19-8-5-4-7-18(19)20-3/h4-5,7-12,15H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCFFSWZIJYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)


![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)

![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)
![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)